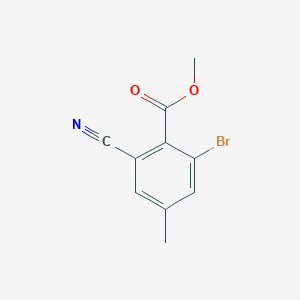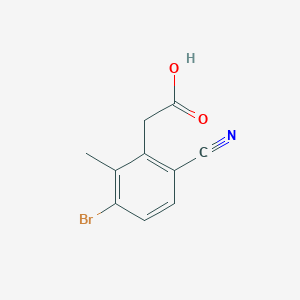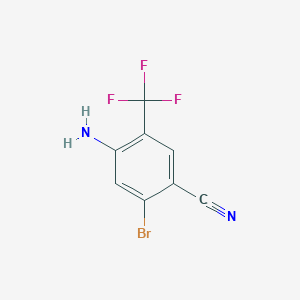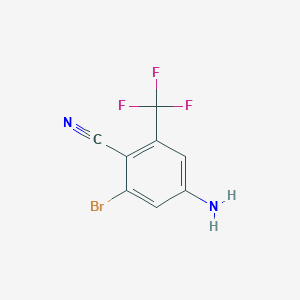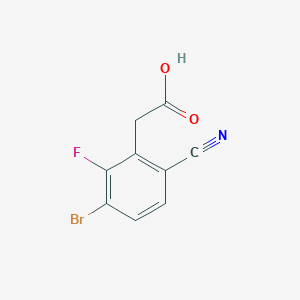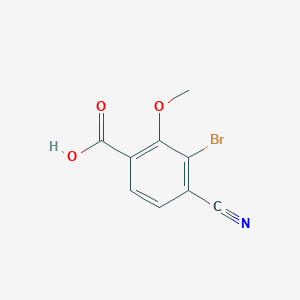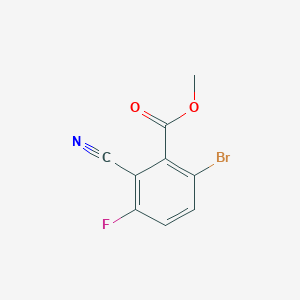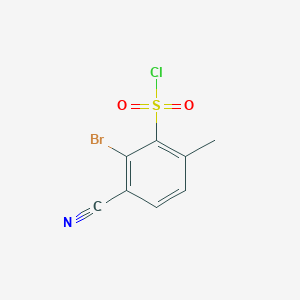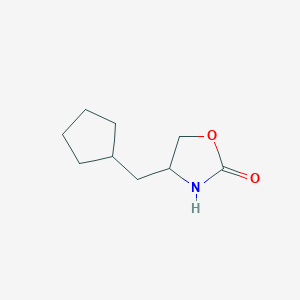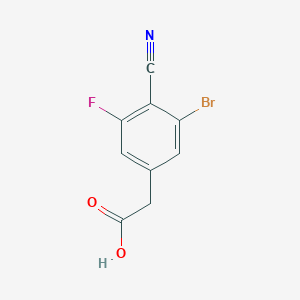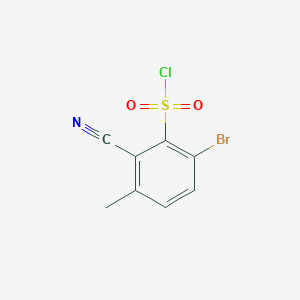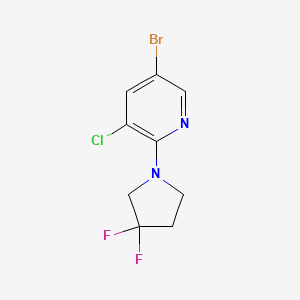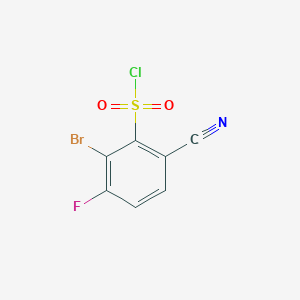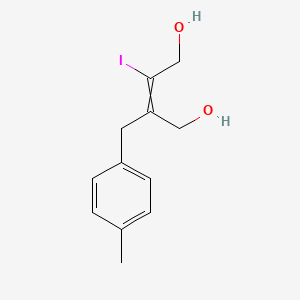
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol
Overview
Description
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol is a synthetic compound that has been studied for its potential applications in laboratory experiments. It is a member of the diol family, which is a group of compounds that contain two hydroxyl (OH) groups. This compound has been studied for its potential to be used as a reagent in organic synthesis, as well as its potential applications in scientific research.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Allylic Alcohols : The conversion of 2-butyn-1,4-diol to (Z)-2,4-diiodobut-2-en-1-ol, which is a similar compound to (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol, demonstrates an efficient process using in situ generated trimethylsilyl iodide. This method is crucial for synthesizing (2Z)-2-iodo allylic alcohols, highlighting the compound's significance in organic synthesis (Taber, Sikkander, Berry, & Frankowski, 2008).
Catalytic Transformations : The transformation of similar diols, like (Z)-But-2-en-1,4-diol, into 4-Hydroxybutyraldehyde using Palladium-(O)-complexes with tert. Phosphine and tert. Phosphite Ligands, indicates the catalytic potential of these compounds in producing valuable intermediates (Seddig & Alm, 1987).
Formation of (Z)-1,4-But-2-ene Diols : The catalytic and stereoselective formation of (Z)-1,4-but-2-ene diols from vinyl-substituted cyclic carbonate precursors showcases the utility of these diols in synthesizing complex organic structures (Guo, Martínez-Rodríguez, Martín, Escudero‐Adán, & Kleij, 2016).
Enantioselective Allylic Substitution : A study on the enantioselective allylic substitution of (Z)-but-2-ene-1,4-diol derivatives using a rhodium(I) catalyst indicates the importance of this compound in producing chiral homoallylic alcohols, crucial for pharmaceutical synthesis (Yu, Ménard, Isono, & Lautens, 2009).
Synthesis of Isonucleosides : The synthesis of isonucleosides starting with 2-butene-1,4-diol, a structural relative to (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol, highlights the compound's potential in creating nucleoside analogs, which are significant in medicinal chemistry (Jung & Nichols, 1998).
Applications in Material Science
Synthesis of Phthalocyaninatozinc(II) Complexes : The use of related butanamide derivatives in synthesizing phthalocyaninatozinc(II) complexes, which are used in materials like organic semiconductors and photovoltaics, suggests potential applications for (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol in material science (Gauna, Monsalvo, & Awruch, 2009).
Catalysis in Polymerization : The study of zinc complexes in the rac-lactide polymerization process, where similar diol compounds could potentially play a role, indicates potential applications in polymer science (Daneshmand, Michalsky, Aguiar, & Schaper, 2018).
Antioxidant Activities
- Synthesis of Antioxidants : Research on the synthesis of novel synthetic methylbenzenediol derivatives, similar to (Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol, for their antioxidant activities suggests that this compound could have applications in the development of antioxidants (Huang, Jiang, Liao, Hou, & Weng, 2018).
properties
IUPAC Name |
2-iodo-3-[(4-methylphenyl)methyl]but-2-ene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-9-2-4-10(5-3-9)6-11(7-14)12(13)8-15/h2-5,14-15H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCQNGWRTRCKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=C(CO)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-iodo-3-(4-methylbenzyl)but-2-ene-1,4-diol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



